REACTION_CXSMILES
|
Br[CH2:2][C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([OH:10])[CH:4]=1.Cl.[OH-:12].[Na+]>O>[OH:10][C:5]1[CH:4]=[C:3]([CH2:2][OH:12])[O:8][C:7](=[O:9])[CH:6]=1 |f:2.3|
|
Name
|
6-Bromomethyl-4-hydroxypyran-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=CC(O1)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilling off the bulk of the water at 50° C./20 mm
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
insoluble material was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (15×125 parts)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at 40° C./20 mm
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC(=C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |